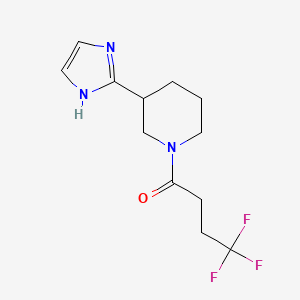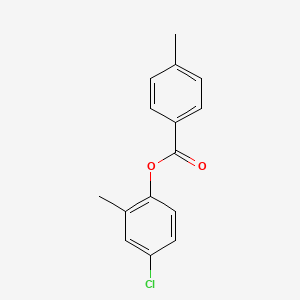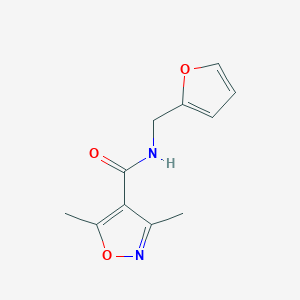![molecular formula C20H17ClO3 B5560330 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, such as 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , can be accomplished through various methods. One notable approach involves microwave-assisted cyclization under mildly basic conditions, utilizing aryl 2-bromobenzoates or aryl 2-bromocyclohex-1-enecarboxylates, yielding the desired compounds in moderate to good yields (Dao et al., 2018). Another method includes photo-reorganization techniques that provide a green and convenient pathway to synthesize angular pentacyclic structures from similar precursors (Dalai et al., 2017).
Molecular Structure Analysis
The structure of 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and related compounds has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies reveal intricate details about their molecular conformation, bond lengths, and angles, providing insights into their chemical reactivity and interaction capabilities. For instance, the crystal structure analysis of closely related compounds offers a glimpse into the arrangement of these molecules and their potential for forming dimers or other supramolecular structures through π-π stacking interactions or hydrogen bonding (Manolov et al., 2012).
Chemical Reactions and Properties
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, leveraging its benzyloxy and chloro substituents. These reactions include nucleophilic substitutions, eliminations, and addition reactions that modify its structure or fuse it with other heterocyclic systems to yield compounds with potential biological activity. The reactivity of such compounds under different conditions underscores the versatility of the benzo[c]chromen-6-one scaffold in synthetic chemistry (Ali et al., 2020).
Scientific Research Applications
Photochromism in Chromene Crystals
The study of photochromism, a phenomenon where compounds reversibly change color upon exposure to light, in chromene crystals, including compounds similar to 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, reveals significant insights. These chromene compounds exhibit crystalline state photochromism, indicating potential applications in photonic devices and smart materials due to their light-responsive properties (Hobley et al., 2000).
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions has been utilized to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a novel, efficient approach to generating these compounds. This method offers a rapid and high-yield strategy for synthesizing chromen-6-ones, suggesting its utility in pharmaceutical and material science applications (Dao et al., 2018).
Synthesis and Biological Activity
The synthesis and biological activity of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, including derivatives close to the compound , have been explored. These studies indicate that these compounds possess central and peripheral nervous system stimulant properties, along with neuroleptic and tranquilizing activities, highlighting their potential in developing new therapeutic agents (Garazd et al., 2002).
Photo-Reorganization for Synthesis
The photo-reorganization of similar compounds has been studied, providing a green and convenient method for synthesizing angular pentacyclics. This process represents a general approach for obtaining novel organic scaffolds without specific and toxic reagents, suggesting applications in organic synthesis and material science (Dalai et al., 2017).
Transition-Metal-Free Arylation
The direct transition-metal-free intramolecular arylation of phenols with aryl halides to form 6H-benzo[c]chromenes demonstrates an innovative synthetic pathway. This method, involving the formation of a benzyne intermediate, opens new avenues for synthesizing benzo[c]chromenes, potentially impacting the development of new materials and pharmaceutical compounds (Bajracharya & Daugulis, 2008).
Future Directions
The future directions for research on “3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields, such as medicine or materials science, could be investigated .
properties
IUPAC Name |
2-chloro-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c21-17-10-16-14-8-4-5-9-15(14)20(22)24-18(16)11-19(17)23-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCRCQVNBZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)
![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)


![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
